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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target kinase inhibition profile of
Brigatinib (AP26113), a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1]
[2] While highly effective against its primary target, a comprehensive understanding of its
interactions with other kinases is crucial for predicting potential polypharmacology,
understanding off-target liabilities, and exploring novel therapeutic applications. This document
summarizes key quantitative data, details relevant experimental methodologies, and visualizes
associated signaling pathways.

Quantitative Off-Target Kinase Inhibition Data

Brigatinib has been profiled against a broad panel of human kinases to determine its selectivity.
The following tables summarize the inhibitory activity of Brigatinib against key identified off-
target kinases in both biochemical and cellular assays. Data is primarily derived from a
comprehensive screen of over 250 kinases.[3]

Table 1: Biochemical Kinase Inhibition Profile of
Brigatinib
This table presents the half-maximal inhibitory concentration (IC50) values determined from in

vitro biochemical assays, which measure the direct interaction of Brigatinib with purified kinase
enzymes.
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Table 2: Cellular Kinase Inhibition Profile of Brigatinib

This table presents the IC50 values from cell-based assays, which measure the effect of
Brigatinib on kinase activity within a cellular context. These assays provide a more
physiologically relevant assessment of drug potency.
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Experimental Protocols

The following sections describe generalized yet detailed methodologies for the key types of
assays used to determine the kinase inhibition profile of Brigatinib.

Biochemical Kinase Assay (Radiometric - HotSpot™
Platform)

This method directly measures the catalytic activity of a purified kinase by quantifying the
incorporation of a radiolabeled phosphate from [y-33P]ATP into a specific substrate.[6][7]

Materials:

¢ Purified recombinant kinases
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e Specific peptide or protein substrates

o [y-P]ATP

» Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.02%
Brij35, 0.02 mg/ml BSA, 0.1 mM NasVOas, 2 mM DTT, 1% DMSO)[6]

 Brigatinib, serially diluted in DMSO

o P81 phosphocellulose filter plates

e Wash buffer (e.g., 0.75% phosphoric acid)

e Scintillation counter

Procedure:

o Reaction Setup: A solution of the target kinase and its specific substrate are prepared in the
kinase reaction buffer.

o Compound Addition: A serial dilution of Brigatinib is added to the wells of a multi-well plate. A
DMSO control (vehicle) is also included.

e Pre-incubation: The kinase, substrate, and Brigatinib are pre-incubated for approximately 20
minutes at room temperature to allow for compound binding.

o Reaction Initiation: The kinase reaction is initiated by the addition of [y-33P]ATP.[8] The final
ATP concentration is typically kept near the Km value or at a standardized concentration
(e.g., 10 uM).

 Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours) at a
controlled temperature (e.g., room temperature).[8]

e Reaction Termination and Substrate Capture: The reaction mixture is spotted onto a P81
phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while
unincorporated [y-33P]ATP does not.
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» Washing: The filter plate is washed multiple times with wash buffer to remove unbound [y-
BPJATP.

o Detection: The amount of radioactivity incorporated into the substrate on the filter is
quantified using a scintillation counter.

» Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control.
IC50 values are determined by fitting the data to a dose-response curve.

Biochemical Kinase Assay (Luminescence - ADP-Glo™
Platform)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced
during the kinase reaction. The amount of ADP is detected as a luminescent signal.[9][10]

Materials:

Purified recombinant kinases

o Specific peptide or protein substrates
o ATP

» Kinase reaction buffer

 Brigatinib, serially diluted in DMSO

o ADP-Glo™ Reagent

» Kinase Detection Reagent

e Luminometer

Procedure:

e Kinase Reaction: The kinase, substrate, ATP, and serially diluted Brigatinib are combined in
the wells of a multi-well plate.
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 Incubation: The kinase reaction is incubated for a specified time (e.g., 60 minutes) at a
controlled temperature (e.g., 30°C).

e Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added
to each well. This terminates the kinase reaction and depletes the remaining unconsumed
ATP. This step is typically incubated for 40 minutes at room temperature.[11]

o ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the
wells. This reagent converts the ADP generated in the kinase reaction into ATP and
simultaneously uses the newly synthesized ATP to produce a luminescent signal via a
luciferase/luciferin reaction. This step is incubated for 30-60 minutes at room temperature.
[11]

o Detection: The luminescence is measured using a plate-reading luminometer.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. The percentage of inhibition is calculated relative to a no-inhibitor
control, and IC50 values are determined from a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the phosphorylation status of a kinase's downstream substrate within a
cellular context, providing a direct readout of target inhibition in a more physiological
environment.

Materials:

o Cancer cell lines expressing the target kinase (endogenously or exogenously)
o Appropriate cell culture media and supplements

» Ligand for receptor tyrosine kinase stimulation (e.g., EGF, IGF-1)
 Brigatinib, serially diluted

e Lysis buffer

» Phospho-specific and total protein antibodies for the substrate of interest
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o Detection system (e.g., ELISA, Western blot, TR-FRET)
Procedure:
e Cell Culture and Seeding: Cells are cultured and seeded into multi-well plates.

o Compound Treatment: Cells are treated with serial dilutions of Brigatinib for a specified
period.

o Ligand Stimulation (if applicable): For receptor tyrosine kinases, cells are stimulated with the
appropriate ligand to induce receptor phosphorylation and downstream signaling.

o Cell Lysis: The cells are washed and then lysed to release cellular proteins.

o Detection of Phosphorylation: The level of phosphorylation of the target substrate is
measured using a detection method such as:

o ELISA: Cell lysates are added to wells coated with a capture antibody for the total
substrate protein. A detection antibody specific for the phosphorylated form of the
substrate is then used for quantification.

o Western Blot: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a
membrane, and probed with phospho-specific and total protein antibodies.

o TR-FRET: This homogeneous assay uses a pair of antibodies (one for the total protein
labeled with a donor fluorophore and one for the phosphorylated site labeled with an
acceptor fluorophore) to detect the phosphorylation event in the cell lysate.

o Data Analysis: The ratio of the phosphorylated substrate to the total substrate is calculated.
The percentage of inhibition of phosphorylation is determined relative to the stimulated,
untreated control, and IC50 values are generated.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways associated with Brigatinib's most potent off-targets.
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Off-Target Kinase Inhibition Workflow
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Workflow for determining Brigatinib's off-target kinase inhibition profile.

ROS1 Signaling Pathway
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Simplified ROS1 signaling pathway and the inhibitory action of Brigatinib.

FLT3 Signaling Pathway
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Key downstream pathways of FLT3 and its inhibition by Brigatinib.

EGFR and IGF-1R Signaling Pathways
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Inhibition of EGFR and IGF-1R signaling cascades by Brigatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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